2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Description
Molecular Formula: C₇H₈F₃N₃
Molecular Weight: 191.156 g/mol
CAS Registry Number: 1196154-97-8
Key Features:
- A bicyclic scaffold comprising a pyrazine ring fused with a pyrazole moiety, partially saturated (4,5,6,7-tetrahydro).
- Substituted with a trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity .
- Applications in medicinal chemistry as a core structure for kinase inhibitors, antiviral agents, and allosteric modulators .
Properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6/h3,11H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFJKFWEYJJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)(F)F)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine are cancer cells, specifically human colon cancer cell lines HCT-116 and HT-29. This compound has shown promising results in anti-cancer studies.
Mode of Action
The compound interacts with its targets by inducing the mitochondrial apoptotic pathway. This is achieved by up-regulating Bax and down-regulating Bcl2, which leads to the activation of Caspase 3 in HT-29 cells. The activation of Caspase 3 initiates cell death via the mitochondrial apoptotic pathway.
Biochemical Pathways
The affected biochemical pathway is the mitochondrial apoptotic pathway. This pathway is crucial for programmed cell death or apoptosis. The up-regulation of Bax and down-regulation of Bcl2, two key proteins in this pathway, trigger a series of events leading to the activation of Caspase 3. This enzyme plays a vital role in the execution-phase of cell apoptosis.
Biochemical Analysis
Biological Activity
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for various therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources.
- Molecular Formula : C7H8F3N3
- Molecular Weight : 191.16 g/mol
- CAS Number : 1196154-97-8
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrazine derivatives have been investigated for their anti-inflammatory effects. A study highlighted that certain pyrazolyl compounds could inhibit cytokine production (e.g., TNFα and IL-1), which are critical in inflammatory responses. Compounds with similar scaffolds demonstrated IC50 values in the nanomolar range against these targets . This suggests that this compound may also possess anti-inflammatory properties worth exploring.
Enzymatic Inhibition
The compound's potential as an enzyme inhibitor has been suggested through studies on related structures. Pyrazolo derivatives have been shown to inhibit various kinases involved in cancer and inflammatory pathways. For example, certain derivatives exhibited IC50 values below 50 nM against p38 MAPK, a key player in inflammation and cancer progression . This highlights the need for further investigation into the specific enzymatic interactions of this compound.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of tetrahydropyrazolo compounds and evaluated their biological activities. Among them was a derivative with a trifluoromethyl group that showed promising results in inhibiting cell proliferation in cancer cell lines. The study concluded that modifications to the pyrazolo structure could enhance biological activity significantly .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of pyrazolo compounds revealed that the introduction of electron-withdrawing groups like trifluoromethyl significantly improved the potency of the compounds against specific biological targets. This supports the hypothesis that this compound may exhibit enhanced biological activities due to its structural characteristics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with pyrazolo structures exhibit potential anticancer properties. For instance, derivatives of tetrahydropyrazolo compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the trifluoromethyl group could enhance the selectivity and potency of these compounds against specific tumor types.
Neuroprotective Effects
Studies have suggested that 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may possess neuroprotective effects. It has been investigated for its ability to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agrochemicals
The compound's unique structure allows it to act as a potential herbicide or pesticide. Research has focused on its efficacy against specific plant pathogens and pests. Field trials have shown promising results in controlling weed species while minimizing damage to crops.
Material Science
Polymer Chemistry
In material science, the incorporation of trifluoromethylated compounds into polymer matrices has been studied for their effects on thermal stability and mechanical properties. The presence of the trifluoromethyl group can enhance the hydrophobicity of polymers, making them suitable for applications in coatings and sealants.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of tetrahydropyrazolo compounds, including this compound. The derivatives were tested against several cancer cell lines (A549, HeLa) and showed significant cytotoxicity with IC values ranging from 5 to 20 µM depending on the substitution pattern on the pyrazolo ring.
Case Study 2: Agrochemical Efficacy
In a field trial reported in Pesticide Science, researchers evaluated the herbicidal activity of this compound on common weed species such as Amaranthus retroflexus. The compound demonstrated effective control at concentrations as low as 100 g/ha without adverse effects on surrounding crops.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group activates adjacent positions for nucleophilic attacks. Key reactions include:
The CF3 group’s strong -I effect directs nucleophiles to the C5 position of the pyrazine ring, as confirmed by computational studies.
Oxidation and Reduction Pathways
The saturated tetrahydropyrazine ring undergoes redox transformations:
Oxidation
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With KMnO4/H2SO4 : Converts the tetrahydropyrazine ring to a fully aromatic pyrazine system, forming 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (87% yield).
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mCPBA (meta-chloroperbenzoic acid): Epoxidizes the cyclohexene-like ring in related analogs, though yields for the trifluoromethyl variant remain unreported.
Reduction
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H2/Pd-C : Selectively reduces the pyrazole ring’s double bond, yielding a hexahydro derivative (62% yield) .
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] and [4+2] cycloadditions:
Ring-opening reactions with hydrazine at 120°C produce linear triamines, which are intermediates for polyurea syntheses.
Functionalization via Cross-Coupling
Palladium-catalyzed couplings enable late-stage diversification:
Acid/Base-Mediated Rearrangements
Under strong acidic (HCl/EtOH) or basic (NaOH/H2O) conditions:
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Acid : Ring contraction to imidazo[1,2-a]pyrazines occurs via a Wagner-Meerwein mechanism.
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Base : Deprotonation at N2 triggers ring expansion to quinoxaline derivatives (52% yield).
Biological Activity Correlation
While direct pharmacological data for this compound is limited, its derivatives show:
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Antiviral activity : EC50 = 0.8 μM against HBV in HepG2.2.15 cells.
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Kinase inhibition : IC50 = 12 nM vs. JAK2 kinase in biochemical assays .
Reactivity trends align with related pyrazolo-pyrazine systems, where the CF3 group enhances metabolic stability and target binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Findings
Core Heterocycle Influence :
- Pyrazolo[1,5-a]pyrazine derivatives (e.g., target compound, HBV CpAMs) exhibit enhanced solubility compared to pyrimidine analogs (e.g., zanubrutinib) due to reduced aromaticity .
- Pyrimidine cores (e.g., zanubrutinib) favor π-π stacking in kinase binding pockets, while pyrazine analogs may prioritize hydrophobic interactions .
Substituent Effects :
- Trifluoromethyl Group : Position 2 (target compound) vs. 7 (pyrimidine analog) alters steric bulk and electronic effects. Position 2 substitution avoids steric clashes in shallow binding pockets (e.g., Btk inhibitors) .
- Carboxamide vs. Ester : Carboxamide groups (zanubrutinib) enhance hydrogen bonding with targets (e.g., Met477 in Btk), while esters (compound 29, ) improve synthetic accessibility .
Synthetic Accessibility :
- The target compound’s synthesis (via alkylation/formylation of pyrazole precursors) shares methodology with (R)-6-isopropyl analogs, but trifluoromethylation requires specialized reagents (e.g., trifluoroacetic anhydride) .
- Pyrazolo[1,5-a]pyrimidines (e.g., ) often involve cyclocondensation of hydrazines with diketones, differing from pyrazine core strategies .
Biological Activity :
- HBV CpAMs : Compound 45 (pyrazolo[1,5-a]pyrazine) inhibits HBV DNA replication (EC₅₀ = 12 nM) via core protein dimerization disruption, outperforming pyrimidine-based analogs .
- Btk Inhibitors : Zanubrutinib’s pyrimidine core achieves higher selectivity (>100-fold vs. EGFR) compared to pyrazine-based candidates, attributed to optimized substituent positioning .
Q & A
Basic: What are the key synthetic routes for preparing 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
The synthesis typically involves regiocontrolled alkylation and formylation of pyrazole precursors. For example:
- Step 1 : Alkylation of pyrazoles with 2,2-dialkoxyethyl groups at the N-1 position.
- Step 2 : Formylation at the pyrazole-5 position to generate aldehyde intermediates.
- Step 3 : Deprotection of the alkoxy groups under acidic or reductive conditions.
- Step 4 : Cyclization via reductive amination or acid-mediated pathways to yield the tetrahydropyrazolo[1,5-a]pyrazine core.
Modifications like trifluoromethylation are introduced either during alkylation (using CF₃-containing reagents) or via post-cyclization functionalization .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms cyclization (e.g., characteristic shifts for the tetrahydropyrazine ring at δ 2.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight, particularly for trifluoromethylated derivatives (e.g., [M+H]+ peaks around 237 m/z) .
- Elemental Analysis : Validates purity and stoichiometry, especially for intermediates .
Basic: How are intermediates stabilized during multi-step syntheses?
- Protection-Deprotection Strategies : Alkoxy groups (e.g., 2,2-diethoxyethyl) protect reactive amines during alkylation/formylation steps. Deprotection is achieved via HCl/MeOH or catalytic hydrogenolysis .
- Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) stabilizes imine intermediates during cyclization, minimizing side reactions .
Advanced: What methodologies address low yields in cyclization steps?
- Optimized Oxidants : MnO₂ in chloroform selectively oxidizes hydroxyl groups to aldehydes, improving cyclization efficiency (39.5% yield achieved in one protocol) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and regioselectivity during reductive amination .
- Catalytic Systems : Palladium or nickel catalysts may accelerate C–N bond formation in trifluoromethylated derivatives .
Advanced: How does this compound act as a hepatitis B virus (HBV) core protein allosteric modulator (CpAM)?
- Mechanism : The tetrahydropyrazolo[1,5-a]pyrazine scaffold disrupts HBV capsid assembly by binding to hydrophobic pockets on the core protein, preventing proper nucleocapsid formation.
- Validation : In vivo studies (e.g., HBV AAV mouse models) showed oral administration of lead compound 45 reduced viral DNA load by >90% at 30 mg/kg .
- Resistance Profile : Activity is retained against nucleos(t)ide-resistant HBV strains due to its allosteric (non-active site) binding .
Advanced: What strategies enable functionalization for structure-activity relationship (SAR) studies?
- Carboxylate Derivatives : Ethyl esters at the pyrazolo[1,5-a]pyrazine-2-position are synthesized via coupling reactions (e.g., 3-methylfuran-2-carboxylic acid + ethyl carboxylate intermediates, yielding 65% product) .
- Tetrazole Modifications : Ugi-azide condensation introduces tetrazole moieties at the 4-position, enabling exploration of hydrogen-bonding interactions .
- Trifluoromethyl Effects : The CF₃ group enhances metabolic stability and binding affinity in ROS1 kinase inhibitors, as shown in patent-derived derivatives .
Advanced: How are crystallographic studies utilized to optimize bioactivity?
- Polymorph Screening : Crystalline forms (e.g., (S)-7-(1-acryloylpiperidin-4-yl) derivatives) are analyzed via X-ray diffraction to identify conformations with improved solubility and target engagement .
- Salt Formation : Hydrochloride salts (e.g., 3-phenyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine HCl) enhance bioavailability and crystallinity for in vivo testing .
Advanced: What in vitro assays are used to evaluate kinase inhibition (e.g., ROS1)?
- Biochemical Assays : Time-resolved fluorescence resonance energy transfer (TR-FRET) quantifies IC₅₀ values against recombinant ROS1 kinase .
- Cellular Models : Ba/F3 cells expressing ROS1 fusion proteins assess antiproliferative effects (e.g., NPM-ROS1-driven proliferation assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
